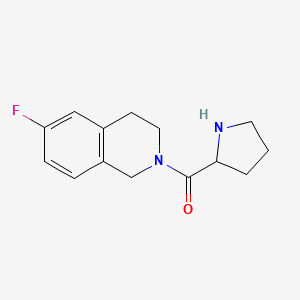![molecular formula C18H16ClNO3 B7628396 4-[[(4-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one](/img/structure/B7628396.png)
4-[[(4-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[(4-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one is a chemical compound that belongs to the class of coumarin derivatives. It is also known as Coumarin 151, and it has been found to exhibit various biological activities. This compound has become an important tool for scientific research, as it has been used to investigate different biological processes and pathways.
作用機序
The mechanism of action of 4-[[(4-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell growth and proliferation. It has also been shown to inhibit the activity of topoisomerases, which are involved in DNA replication and repair. Additionally, this compound has been shown to modulate the activity of various signaling pathways, such as the MAPK/ERK pathway, which is involved in the regulation of cell survival and apoptosis.
Biochemical and Physiological Effects:
4-[[(4-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of different cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to inhibit the replication of various viruses, such as herpes simplex virus and HIV. Additionally, this compound has been shown to modulate the activity of different signaling pathways, which are involved in the regulation of cell growth, survival, and apoptosis.
実験室実験の利点と制限
One of the advantages of using 4-[[(4-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one in lab experiments is its ability to inhibit the activity of various enzymes and signaling pathways. This makes it a useful tool for investigating different biological processes and pathways. Another advantage is its ability to exhibit antitumor, antiviral, and antimicrobial activities, which makes it a potential candidate for drug development.
One of the limitations of using 4-[[(4-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one in lab experiments is its limited solubility in water. This can make it difficult to dissolve in aqueous solutions, which may affect its activity. Another limitation is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the use of 4-[[(4-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one in scientific research. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer and viral infections. Another direction is to study its role in the regulation of different signaling pathways, such as the MAPK/ERK pathway, and its potential as a modulator of these pathways. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential as a tool for investigating different biological processes and pathways.
Conclusion:
In conclusion, 4-[[(4-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one is a chemical compound that has become an important tool for scientific research. Its ability to inhibit the activity of various enzymes and signaling pathways, as well as its antitumor, antiviral, and antimicrobial activities, make it a potential candidate for drug development. However, its limited solubility in water and potential toxicity may limit its use in certain experiments. Further studies are needed to understand the mechanism of action of this compound and its potential as a therapeutic agent and tool for investigating different biological processes and pathways.
合成法
The synthesis of 4-[[(4-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one involves the reaction of 4-chlorobenzylamine with 7-hydroxycoumarin in the presence of formaldehyde and a catalyst. The reaction yields the desired product, which can be purified using various chromatographic techniques. The purity of the compound can be determined using spectroscopic methods.
科学的研究の応用
4-[[(4-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one has been extensively used in scientific research to investigate various biological processes and pathways. It has been found to exhibit antitumor, antiviral, and antimicrobial activities. It has also been shown to inhibit the activity of various enzymes, such as tyrosine kinases and topoisomerases. This compound has been used to study the effects of oxidative stress, inflammation, and apoptosis in different cell types. It has also been used to investigate the role of different signaling pathways, such as the MAPK/ERK pathway, in various cellular processes.
特性
IUPAC Name |
4-[[(4-chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c1-20(10-12-2-4-14(19)5-3-12)11-13-8-18(22)23-17-9-15(21)6-7-16(13)17/h2-9,21H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLNFFCNHWYUBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)Cl)CC2=CC(=O)OC3=C2C=CC(=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(1,7-Diazaspiro[4.4]nonan-7-yl)-2-methylpropan-1-one](/img/structure/B7628335.png)
![2-(3-fluorophenyl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide](/img/structure/B7628342.png)

![2-amino-2-methyl-N-[2-methyl-2-(2-methylphenyl)propyl]propanamide](/img/structure/B7628352.png)

![[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 2,4-dihydroxybenzoate](/img/structure/B7628363.png)



![Methyl 2-[(2-pyridinylcarbonyl)amino]benzoate](/img/structure/B7628399.png)


![N-(4-chlorophenyl)-2-[(7-hydroxy-2-oxochromen-4-yl)methyl-methylamino]acetamide](/img/structure/B7628430.png)